![molecular formula C22H19N3O2 B2605978 N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide CAS No. 1024379-11-0](/img/structure/B2605978.png)
N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving tryptamine and other organic compounds . The use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent is common in these reactions .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques such as melting point determination, and 1H- and 13C-NMR, UV, IR and HRMS spectra .Aplicaciones Científicas De Investigación
Pharmacokinetics and Hepatic Protection
Indole compounds, including N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide and its derivatives, have been studied for their pharmacokinetics and protective roles in chronic liver diseases. These compounds regulate transcriptional factors, relieve oxidative stress, inhibit DNA synthesis, and modulate enzymes relevant to viral replication and metabolism of hepatotoxic substances. The pleiotropic effects of indoles, particularly indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), contribute to their anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammatory actions in hepatic protection (Wang et al., 2016).
Antiviral Applications
Indolylarylsulfones, structurally related to this compound, exhibit potent activity as human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors. Structure-activity relationship (SAR) studies have focused on optimizing the profile of these compounds to improve their efficacy as antiviral agents, particularly in the treatment of AIDS (Famiglini & Silvestri, 2018).
Antioxidant Activities
The antioxidant properties of phenolic compounds, such as those structurally related to this compound, have been extensively researched. Chlorogenic Acid (CGA) and its isomers demonstrate significant biological and pharmacological effects, including antioxidant activity, which can modulate lipid metabolism and glucose in metabolic disorders. These effects suggest potential roles in the treatment of hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Prostate Cancer Chemoprevention
Research on Nigerian foodstuffs has identified dietary polyphenols with chemopreventive properties against prostate cancer. Ellagic acid, gallate, and other polyphenols found in various fruits and vegetables may act as antioxidants, scavenging biological free radicals and potentially reducing the incidence of prostate cancer among males of African extraction (Atawodi, 2011).
Synthesis and Antitubercular Activity
Modifications of the isoniazid structure, related to this compound, have been explored for their antitubercular activity. Compounds synthesized from this structural framework have shown significant in vitro efficacy against Mycobacterium tuberculosis, including strains resistant to isoniazid, suggesting potential for the development of new antitubercular drugs (Asif, 2014).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include this compound, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of effects .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways, leading to diverse downstream effects .
Pharmacokinetics
The presence of certain groups attached to the aryl ring can increase the lipophilic nature of the compound, thereby making the molecule more cell-permeable .
Result of Action
It is known that indole derivatives can have a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
Environmental factors can significantly impact the action of many compounds, including indole derivatives .
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c26-21(23-14-12-16-15-25-20-11-5-4-9-18(16)20)19-10-6-13-24-22(19)27-17-7-2-1-3-8-17/h1-11,13,15,25H,12,14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJOJPKFXVVYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3'-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)](/img/structure/B2605896.png)
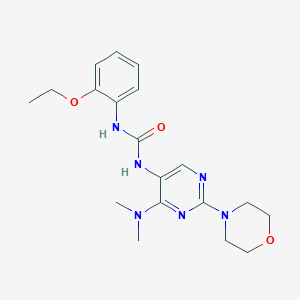
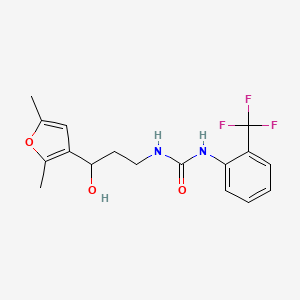
![4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine](/img/structure/B2605901.png)
![2-chloro-6-fluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2605904.png)
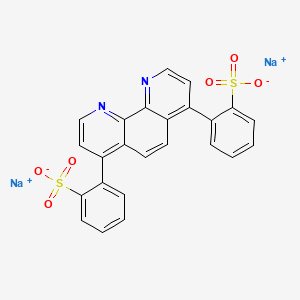
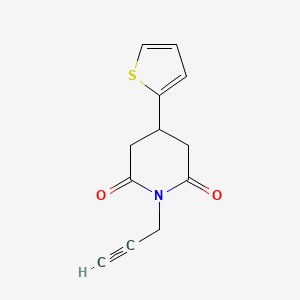
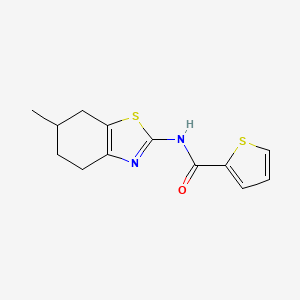
![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-tert-butylphenyl)methanone](/img/structure/B2605910.png)
![Tert-butyl n-[2-(3-aminocyclobutyl)ethyl]carbamate](/img/structure/B2605913.png)
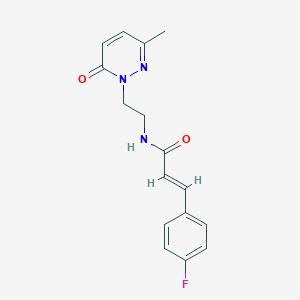
![2-(2,4-dimethylphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2605916.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2605917.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2605918.png)